5-Phenylisoindoline
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Overview
Description
5-Phenylisoindoline is a heterocyclic organic compound characterized by an isoindoline core with a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylisoindoline typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline scaffold. One commonly employed method is the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds, which offers high efficiency and mild operating conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The use of transition-metal-catalyzed reactions and organocatalytic methods has been explored to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Phenylisoindoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into different isoindoline derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a ligand for various biological targets, including enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 5-Phenylisoindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their biological functions.
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A closely related compound with similar chemical reactivity and applications.
Phthalimide: Another related compound used in the synthesis of various pharmaceuticals and agrochemicals.
N-Substituted isoindolines: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
5-Phenylisoindoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets, such as the dopamine receptor D2, sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H13N |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
5-phenyl-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C14H13N/c1-2-4-11(5-3-1)12-6-7-13-9-15-10-14(13)8-12/h1-8,15H,9-10H2 |
InChI Key |
SKFGGYSYEHRZCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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